DL-Cysteine hydrochloride monohydrate
Description
Significance of Cysteine Enantiomers in Chemical and Biochemical Sciences
Cysteine is a chiral amino acid, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: L-cysteine and D-cysteine. wikipedia.orglibretexts.org While all naturally occurring proteins in living organisms are composed of L-amino acids, the D-enantiomers also play crucial biological roles. libretexts.orgacs.org
L-Cysteine is a semi-essential proteinogenic amino acid, fundamental to the structure and function of proteins. wikipedia.orghimedialabs.com Its thiol side chain is highly reactive and participates in several key biological processes:
Protein Structure: The thiol group can oxidize to form a disulfide bond with another cysteine residue, creating a cystine molecule. These disulfide bridges are vital for the folding and stabilization of the tertiary structure of many proteins. wikipedia.orgnih.gov
Antioxidant Properties: L-Cysteine is a precursor to the potent antioxidant glutathione, which plays a critical role in protecting cells from oxidative damage. wikipedia.orghimedialabs.com
Enzymatic Reactions: The nucleophilic nature of the thiol group allows it to participate directly in enzymatic reactions. wikipedia.org
Metal Ion Binding: The sulfhydryl group has a high affinity for metal ions, making it important for the structure of metalloproteins and for transporting metal ions. wikipedia.orghimedialabs.com
D-Cysteine , while not used in protein synthesis, is found in nature and has distinct biological functions. wikipedia.org It acts as a signaling molecule in the mammalian nervous system. wikipedia.org Research has also shown that D-amino acids are key components in the peptidoglycan of bacterial cell walls and can serve as precursors for various metabolites. acs.org
The stereochemistry of cysteine is a significant focus in modern research. For instance, studies on cysteine enantiomer-modified selenium nanoparticles have demonstrated that surface chirality significantly influences the inhibition of amyloid β-peptide aggregation, a process linked to Alzheimer's disease. rsc.org In this research, the D-cysteine modified nanoparticles showed a greater inhibitory effect, highlighting the distinct interactions of each enantiomer at a molecular level. rsc.org
Historical Context of DL-Cysteine Hydrochloride Monohydrate Research
The history of cysteine research dates back to its initial discovery in urine. wikipedia.org Historically, the primary method for industrial production of L-cysteine involved the extraction and hydrolysis of proteins from sources rich in keratin (B1170402), such as animal hair and feathers. nih.govjustia.com
Early analytical research focused on developing methods for the detection and quantification of cysteine. Titrimetric methods, for example, were developed for the microdetermination of L-cysteine hydrochloride, demonstrating early efforts to accurately measure this amino acid in various samples. zobodat.at These methods often involved titration with metal salts like copper chloride, which forms a complex with cysteine. zobodat.at
The transition from extraction-based production to more sustainable and controlled methods marks a significant shift in the compound's history. Concerns over safety and environmental impact led to the development of fermentation-based processes using microorganisms like Escherichia coli. nih.govnih.gov This evolution in production technology has made high-purity L-cysteine and its derivatives more accessible for the food, pharmaceutical, and research industries. justia.comgoogle.com
Overview of Current Academic Research Landscape for this compound
Current academic research on this compound and its individual enantiomers is diverse and spans multiple fields. The racemic mixture, DL-Cysteine, is used as an organic reagent and for comparative physicochemical analyses, such as in crystallization studies. sigmaaldrich.com
Key Research Areas:
Analytical Chemistry: A significant area of research is the development of advanced analytical techniques for the separation and quantification of cysteine. Modern methods like Ultra-Performance Liquid Chromatography (UPLC) with pre-column derivatization using agents like Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) have been established for accurate measurement in complex mixtures such as pharmaceutical formulations. longdom.orgresearchgate.net Spectroscopic methods, including Raman and ATR-FTIR, are also valued for their ability to identify the compound with minimal sample preparation. myfoodresearch.com
Materials Science: L-Cysteine hydrochloride monohydrate is studied for its applications in materials science, particularly in the field of nonlinear optics (NLO). Single crystals of the compound have been grown and characterized, revealing an orthorhombic crystal structure and potential for applications in lasers and optical sensing. researchgate.netchemicalbook.com
Biotechnology and Cell Culture: The compound is a crucial component in cell culture media. himedialabs.comsigmaaldrich.com It serves as a substrate for protein synthesis, a source of sulfur, and protects cells from oxidative stress by being a precursor to glutathione. himedialabs.com In anaerobic microbiology, it is used as a reducing agent in culture media. researchgate.net
Pharmaceutical and Food Science: L-cysteine is a precursor in the pharmaceutical and food industries. wikipedia.orgchemicalbook.com It is used to create meat flavors through the Maillard reaction with sugars and serves as a key raw material for producing N-acetyl-L-cysteine (NAC). chemicalbook.comwikipedia.org Research also explores its use in modifying polymers to enhance mucoadhesive properties for more effective drug delivery systems. sigmaaldrich.com
Physicochemical Properties of L-Cysteine Hydrochloride Monohydrate
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂S · HCl · H₂O | himedialabs.com |
| Molecular Weight | 175.63 g/mol | sigmaaldrich.com |
| Melting Point | 168-170 °C | sigmaaldrich.com |
| Solubility in Water | 650 g/L | sigmaaldrich.com |
| pH (100 g/L in H₂O at 20 °C) | 0.8-1.2 | sigmaaldrich.commerckmillipore.com |
| Density | 1.54 g/cm³ | sigmaaldrich.com |
| Crystal System | Orthorhombic | researchgate.netchemicalbook.com |
Analytical Methods for Cysteine Determination
| Technique | Principle | Detection Limit (LOD) | Source |
| UPLC with Pre-column Derivatization | Chromatographic separation after reaction with FMOC-Cl for UV detection. | Not Specified | longdom.orgresearchgate.net |
| Raman Spectroscopy | Detection based on the vibrational modes of the thiol group. | 0.125% (w/w) | myfoodresearch.com |
| Flow Injection Spectrophotometry | Based on redox reactions or derivatization of cysteine. | Not Specified | myfoodresearch.com |
| Electrochemical Biosensor | Uses a chemically modified electrode for detection. | 5.84 µmol/L | myfoodresearch.com |
| Ion-Exchange Chromatography (IEC-VIS) | Separation followed by post-column derivatization with ninhydrin (B49086) and photometric detection. | Not Specified | europa.eu |
Properties
Molecular Weight |
175.63 |
|---|---|
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Dl Cysteine Hydrochloride Monohydrate and Its Enantiomers
Industrial Synthesis Routes and Innovations
Industrial production of cysteine has evolved from extraction-based methods to more sustainable and controlled fermentation and electrochemical processes. These methods are typically geared towards producing the biologically preferred L-enantiomer, which can then be processed into various salt forms, including the hydrochloride monohydrate.
Hydrolysis-Based Production from Keratinous Materials
A traditional and significant method for producing L-cysteine involves the hydrolysis of keratin (B1170402), a fibrous structural protein abundant in sources like human hair, animal feathers, and wool. nih.govmyfoodresearch.com Keratin is notable for its high cysteine content, which is approximately 7% in feathers. uni.opole.pl The process typically begins with acidic hydrolysis, where the raw keratinous material is treated with concentrated hydrochloric acid at high temperatures (e.g., 100°C) for several hours to break down the protein structure and cleave peptide bonds. myfoodresearch.commdpi.com This harsh process, however, can lead to the degradation of some amino acids. nih.gov
Following hydrolysis, the resulting L-cystine (the oxidized dimer of cysteine) is extracted and purified, often using activated charcoal. nih.gov The final step is the conversion of the isolated L-cystine into L-cysteine. nih.gov Alkaline hydrolysis is another approach, using reagents like sodium hydroxide, which also cleaves peptide and disulfide bonds to solubilize the keratin. uni.opole.plmdpi.com While effective, chemical hydrolysis methods present environmental challenges due to the high consumption of acids and the generation of waste. myfoodresearch.commdpi.com
| Hydrolysis Method | Key Reagents/Conditions | Primary Intermediate | Key Characteristics | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl, ~100°C for 6+ hours | L-Cystine | High acid consumption; potential for amino acid degradation. | myfoodresearch.com |
| Alkaline Hydrolysis | NaOH, ~80°C | Solubilized Keratin Peptides | Lower amino acid loss compared to acid hydrolysis; requires neutralization. | nih.gov |
| Superheated Water Extraction | Water, ~170°C, 7 bar | Low molecular weight polypeptides | More ecological; results in low cystine content. | mdpi.com |
Fermentation Processes Utilizing Engineered Microorganisms (e.g., Escherichia coli)
Fermentative production of L-cysteine using engineered microorganisms like Escherichia coli represents an attractive and more sustainable alternative to extraction from animal sources. mdpi.com This approach avoids the ethical and environmental issues associated with keratin hydrolysis. researchgate.net The core of this method lies in metabolic engineering, where the bacterium's genetic makeup is modified to overproduce L-cysteine from simple carbon sources like glucose. nih.govnih.govacs.org
Key metabolic engineering strategies include:
Overcoming Feedback Inhibition : The biosynthesis of L-cysteine is naturally regulated by feedback inhibition, where L-cysteine suppresses the activity of the enzyme serine O-acetyltransferase (SAT), encoded by the cysE gene. mdpi.comgoogle.com Introducing a feedback-resistant version of the cysE gene is a crucial step to ensure continuous production. nih.govgoogle.com
Enhancing Precursor Supply : Increasing the availability of L-serine, the direct precursor for L-cysteine, is vital. google.com This is often achieved by overexpressing genes involved in the L-serine synthesis pathway, such as serA, serB, and serC. nih.gov
Blocking Degradation Pathways : E. coli possesses enzymes that can degrade L-cysteine. Deleting the genes that code for these L-cysteine desulfhydrases, such as tnaA and metC, prevents the loss of the final product. mdpi.comacs.org
Improving Sulfur Assimilation : Modifying sulfur assimilation pathways to efficiently utilize sulfur sources like thiosulfate (B1220275) can significantly enhance the L-cysteine titer. nih.gov
Facilitating Export : Overexpressing efflux genes, which code for membrane proteins that transport L-cysteine out of the cell, helps to overcome the toxicity caused by high intracellular concentrations of the amino acid. nih.govgoogle.com
Through these combined strategies, researchers have achieved significant L-cysteine titers in bioreactors. For instance, various engineered E. coli strains have been reported to produce L-cysteine concentrations ranging from 5.1 g/L to as high as 12.6 g/L in fed-batch fermentation processes. nih.govresearchgate.netnih.govacs.org
| Engineered Strain/Study Focus | Key Genetic Modifications | L-Cysteine Titer Achieved | Fermentation Time | Reference |
|---|---|---|---|---|
| Modular Strategy | Overexpression of feedback-insensitive cysE, ydeD (exporter), serA, serC, serB; deletion of tnaA, sdaA. | 5.1 g/L | 32 hours | nih.govresearchgate.net |
| Combinatorial Metabolic Engineering | Optimization of carbon-sulfur metabolism and cofactor availability. | 12.6 g/L | Not Specified | nih.govacs.org |
| Fermentation Optimization | Optimization of culture medium and addition of exogenous chemicals. | 10.25 g/L | 47 hours | cnif.cn |
Electrochemical Conversion Methods (e.g., from L-Cystine)
The electrochemical reduction of L-cystine to L-cysteine is a widely practiced industrial method, particularly for converting the L-cystine obtained from keratin hydrolysis. nih.govtaylorfrancis.com This process offers a clean and efficient route to L-cysteine. The method involves an electrochemical cell where L-cystine, dissolved in an acidic solution such as hydrochloric acid, is reduced at a cathode. google.comgoogle.com
The cell is typically divided, with an anode separated from the cathode by a cation-selective membrane to prevent re-oxidation of the product. google.com Various materials have been investigated for the cathode, including lead, graphite, copper, and zinc, with lead being a common choice. taylorfrancis.comcecri.res.in However, the use of lead cathodes can result in product contamination. cecri.res.in Research has focused on optimizing parameters such as electrode material, current density, and temperature to maximize current efficiency and product purity. cecri.res.inacs.org For example, one described method uses a two-compartment cell with stainless steel electrodes, achieving a chemical yield of 92%. google.com The final product, L-cysteine hydrochloride monohydrate, is recovered from the electrolyte solution through processes like vacuum concentration, crystallization, and drying. google.comgoogle.com
| Cathode Material | Observed Performance/Characteristics | Reference |
|---|---|---|
| Lead (Pb) | High current efficiency (>85%) but can lead to product contamination. | cecri.res.in |
| Silver (Ag) | Product is free from heavy metals, but current efficiency is lower (50-55%). | cecri.res.in |
| Graphite | Performs well, achieving conversions up to 49%. | taylorfrancis.com |
| Zinc (Zn) | Current efficiencies can exceed 100% due to simultaneous chemical reduction, but the electrode corrodes. | taylorfrancis.com |
Chemical Synthesis Pathways for DL-Cysteine and its Derivatives
Classical organic chemistry provides routes for the de novo synthesis of amino acids, typically resulting in racemic (DL) mixtures. These methods are fundamental in synthetic chemistry for creating both natural and non-natural amino acids.
Strecker Synthesis Approaches
The Strecker synthesis is a foundational method for producing amino acids. wikipedia.orgmasterorganicchemistry.com The classic, two-step procedure begins with the reaction of an aldehyde with ammonia (B1221849) (or an ammonium (B1175870) salt like NH₄Cl) and a cyanide source (like KCN or HCN). masterorganicchemistry.commasterorganicchemistry.com This combination first forms an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.org In the second step, this nitrile is hydrolyzed, typically under acidic conditions, to produce the final α-amino acid. masterorganicchemistry.com
The synthesis produces a racemic mixture of the amino acid. wikipedia.org While the Strecker synthesis is a general method, its direct application to produce cysteine can be complicated because cysteine's aminothiol (B82208) group is incompatible with the nitrile functionality. scispace.com However, variations and protections of the thiol group allow for the synthesis of cysteine derivatives. nih.gov The versatility of the Strecker reaction allows for the creation of a wide variety of amino acids by simply changing the starting aldehyde. masterorganicchemistry.com
Bucherer-Berg Reaction Pathways
The Bucherer-Bergs reaction is another multicomponent reaction used for the synthesis of amino acids. alfa-chemistry.comambeed.com This reaction involves heating a carbonyl compound (an aldehyde or ketone) with ammonium carbonate and an alkali cyanide (e.g., potassium cyanide). wikipedia.orgmdpi.com The product of this one-pot reaction is a hydantoin (B18101), a five-membered heterocyclic ring compound. alfa-chemistry.comwikipedia.org
This hydantoin derivative can then be hydrolyzed, for example with acid, to yield the desired amino acid. alfa-chemistry.com Similar to the Strecker synthesis, the Bucherer-Bergs reaction typically produces a racemic mixture of the amino acid. The reaction proceeds through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the ammonium carbonate) and cyclizes to form the hydantoin. alfa-chemistry.comwikipedia.org The method is robust and works for a variety of aliphatic and aromatic aldehydes and ketones. mdpi.com
Asymmetric Synthesis and Transformation in Cysteine Derivative Production
Asymmetric synthesis is a critical field in organic chemistry that focuses on the preferential synthesis of one enantiomer or diastereomer over others. In the context of cysteine, this involves either the direct conversion of the L-enantiomer to the D-enantiomer or the stereoselective synthesis of cysteine analogs from achiral or prochiral starting materials.
The transformation of L-cysteine into its D-enantiomer is a challenging process that necessitates the inversion of a specific chiral center. One notable method involves a process of racemization followed by a diastereomeric resolution or an asymmetric transformation.
A patented method outlines a route for the preparation of D-cysteine hydrochloride monohydrate starting from L-cysteine. This process involves an asymmetric transformation facilitated by an agent such as salicylic (B10762653) aldehyde. The initial step involves the reaction of L-cysteine with acetone (B3395972) and L-tartaric acid in a suitable medium, followed by the introduction of salicylic aldehyde. This leads to the formation of a D-2,2-dimethyl-thiazolidine-4-carboxylic acid-L-tartrate double salt. This intermediate is then hydrolyzed to yield D-cysteine. Subsequent treatment with hydrochloric acid, followed by purification steps like decolorization, distillation, and recrystallization, affords the final product, D-cysteine hydrochloride monohydrate. nih.gov
Another patented approach involves a multi-step process that begins with the cyclization of L-cysteine hydrochloride to form a ring product. This intermediate then undergoes racemization, a process that converts the L-enantiomer into a mixture of both L and D forms. An inductor is then added to selectively convert the mixture into a dextrorotatory (D) intermediate, which is subsequently separated. The D-intermediate is then hydrolyzed to open the ring and oxidized to produce D-cystine. Finally, D-cystine is subjected to electrolysis and crystallization to yield D-cysteine hydrochloride monohydrate. nih.gov
The principle of racemization is central to these transformations. Cysteine residues, especially when part of a peptide chain, are known to be prone to racemization under certain conditions, such as the presence of a base. nih.govpeptide.com This tendency can be exploited for the production of D-cysteine by first inducing racemization of L-cysteine to create a racemic mixture (containing equal amounts of L- and D-cysteine), and then employing a resolution technique to separate the desired D-enantiomer.
The following table summarizes a general, conceptual pathway for the conversion of L-cysteine to D-cysteine hydrochloride monohydrate based on the principles of asymmetric transformation.
| Step | Description | Key Reagents/Conditions | Intermediate/Product |
| 1 | Racemization of L-Cysteine | Heat, Base, or specific racemizing agents | DL-Cysteine |
| 2 | Formation of Diastereomeric Salt | Chiral resolving agent (e.g., L-tartaric acid) | D-cysteine-L-tartrate and L-cysteine-L-tartrate |
| 3 | Separation of Diastereomers | Fractional crystallization | Isolated D-cysteine-L-tartrate |
| 4 | Liberation of D-Cysteine | Acid or base treatment | D-Cysteine |
| 5 | Formation of Hydrochloride Salt | Hydrochloric acid | D-Cysteine Hydrochloride Monohydrate |
This table presents a conceptual summary of a resolution-based approach and does not represent a specific, universally applied industrial process. The actual reagents and conditions can vary significantly.
The stereoselective synthesis of cysteine-related compounds, including non-proteinogenic amino acids, is a significant area of research. These methods aim to create specific stereoisomers from the outset, avoiding the need for resolution of racemic mixtures.
One approach involves the use of chiral auxiliaries to control the stereochemistry of a reaction. For instance, the synthesis of unnatural α-amino acid derivatives can be achieved through the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This method provides a pathway to a variety of functionalized amino acids with high enantiomeric purity.
Another strategy focuses on the synthesis of β-amino acid derivatives. The stereoselective transformation of β-nitroacrylates can lead to substituted β-nitropropionate analogues, which are precursors to β2-amino acids. rsc.org
The synthesis of peptides containing cysteine also requires careful control to prevent racemization. Studies have shown that the choice of coupling reagents, bases, and protecting groups can significantly impact the stereochemical integrity of the cysteine residue. nih.govpeptide.com For example, using 2-chlorotrityl resin has been shown to be effective in suppressing racemization during solid-phase peptide synthesis. nih.gov
Furthermore, the development of novel chiral catalysts is crucial for advancing stereoselective synthesis. Chiral ionic liquids based on L-cysteine derivatives have been synthesized and tested as catalysts in asymmetric aldol (B89426) reactions, demonstrating their potential for inducing enantioselectivity. nih.gov
The following table provides examples of stereoselective synthesis methods for cysteine-related compounds.
| Method | Description | Key Features | Resulting Compounds |
| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to direct the stereochemical outcome of a reaction. | High diastereoselectivity, subsequent removal of the auxiliary. | Enantiomerically enriched α-amino acids. rsc.org |
| Stereoselective Transformation of Prochiral Substrates | Conversion of a molecule without a chiral center into a chiral product with a specific stereochemistry. | Use of chiral catalysts or reagents. | β2-amino acid derivatives from β-nitroacrylates. rsc.org |
| Racemization-Free Peptide Synthesis | Optimization of reaction conditions to minimize loss of stereochemical purity during peptide synthesis. | Use of specific resins (e.g., 2-chlorotrityl), bases, and protecting groups. | Peptides with C-terminal cysteine without significant epimerization. nih.gov |
| Chiral Catalyst-Driven Reactions | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. | Catalytic amounts of the chiral inducer are needed. | Enantiomerically enriched products from asymmetric reactions (e.g., aldol condensation). nih.gov |
This table illustrates various strategies and is not an exhaustive list of all stereoselective methods.
Crystallography and Crystal Engineering of Cysteine Hydrochloride Monohydrate
Crystal Growth Techniques
The cultivation of large, high-quality single crystals is a prerequisite for many characterization studies and applications. For L-Cysteine hydrochloride monohydrate, a component of the DL-racemic mixture, solution-based growth methods are predominantly employed.
The slow evaporation solution technique (SEST) is a widely used and effective method for growing single crystals from solution. The process for L-Cysteine hydrochloride monohydrate involves dissolving the commercially available, high-purity compound in a solvent, typically Millipore water or deionized water. asianpubs.orgresearchgate.net The solution is prepared to achieve saturation, often with the aid of a magnetic stirrer to ensure homogeneity. asianpubs.org
To obtain purified material, the compound is typically recrystallized multiple times before the final growth process. asianpubs.org The saturated solution is then filtered, using a micro-filter or Whatman filter paper, and transferred to a beaker. asianpubs.org This container is covered, often with a perforated sheet or thick filter paper, to control and slow down the rate of solvent evaporation. This controlled evaporation is critical, as it allows for the orderly arrangement of molecules into a single crystal lattice rather than rapid precipitation. Good-quality single crystals of L-Cysteine hydrochloride monohydrate with dimensions such as 23 mm × 14 mm × 7 mm have been successfully harvested over a period of about 25 days using this method. asianpubs.org
For applications requiring larger and higher-quality crystals, unidirectional crystal growth methods are employed. The Sankaranarayanan–Ramasamy (SR) method is a notable example that has been successfully applied to grow bulk single crystals of L-Cysteine hydrochloride monohydrate. researchgate.netsigmaaldrich.com This technique allows for growth along a predetermined crystallographic direction, which can result in crystals with superior crystalline perfection compared to those grown by slow evaporation.
In the SR method, a seed crystal grown by a conventional method like SEST is used. The setup is designed to allow the solution to feed the growing crystal from a saturated reservoir through a specific opening, promoting growth in a single direction. This technique has been used to produce large single crystals of L-Cysteine hydrochloride monohydrate, with reported dimensions of approximately 60 mm in length and 20 mm in diameter. researchgate.net The maximum growth rate achieved can be around 3 mm per day. researchgate.net
The physical and chemical properties of crystals can be intentionally modified by introducing impurities, or dopants, into the crystal lattice during the growth process. For L-Cysteine hydrochloride monohydrate, various metallic ions have been used as dopants to enhance specific characteristics, such as nonlinear optical (NLO) efficiency.
Zinc (Zn²⁺) is a common dopant. researchgate.netresearchgate.net Zn²⁺-doped L-Cysteine hydrochloride monohydrate crystals have been grown using both the slow evaporation solution technique (SEST) and unidirectional methods. researchgate.net The presence of the Zn²⁺ dopant can lead to minor structural variations and has been shown to improve crystalline perfection. researchgate.net Spectroscopic analysis suggests that the Zn²⁺ ion coordinates with the sulfur-containing functional groups (S-H and C-S) in the cysteine molecule. researchgate.net The incorporation of Zn²⁺ has been reported to increase the second harmonic generation (SHG) efficiency, with doped crystals showing an efficiency 1.6 times that of the standard NLO material, potassium dihydrogen phosphate (KDP). researchgate.net
Similarly, doping with cadmium (Cd²⁺) has been investigated. Cadmium-doped crystals have been grown by both conventional and unidirectional methods, yielding crystals with dimensions of 32 mm in length and 6 mm in diameter via the unidirectional technique. nih.gov This doping was also found to enhance the SHG efficiency, reaching a value 1.35 times that of KDP. nih.gov
Structural Analysis through X-ray Diffraction
Single crystal X-ray diffraction analysis provides precise information about the atomic arrangement within the crystal. Studies on L-Cysteine hydrochloride monohydrate have confirmed that it crystallizes in the orthorhombic system. asianpubs.orgsigmaaldrich.com The crystal structure belongs to the non-centrosymmetric space group P2₁2₁2₁, which is a prerequisite for second-order nonlinear optical effects. asianpubs.orgresearchgate.net The lattice parameters obtained from single crystal XRD studies are consistent across multiple reports. asianpubs.orgresearchgate.net
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | asianpubs.orgresearchgate.net |
| Space Group | P2₁2₁2₁ | asianpubs.orgresearchgate.net |
| a | 19.425 Å | asianpubs.org |
| b | 7.115 Å | asianpubs.org |
| c | 5.289 Å | asianpubs.org |
| Volume (V) | 764.186 ų | asianpubs.org |
This interactive table summarizes the crystallographic data for L-Cysteine hydrochloride monohydrate obtained from single crystal X-ray diffraction.
Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystal structure and assess the crystallinity of the bulk material. researchgate.netresearchgate.net The finely powdered crystal sample is exposed to X-rays, and the resulting diffraction pattern serves as a fingerprint of the crystalline phase. For L-Cysteine hydrochloride monohydrate, the PXRD pattern reveals sharp, well-defined peaks, which indicates good crystalline perfection and the absence of major structural defects or grain boundaries. researchgate.net The positions of the diffraction peaks are used to confirm the lattice parameters determined from single crystal XRD. scielo.br The technique is also valuable for studying the effects of doping, where shifts in peak positions or changes in intensity can provide evidence of the dopant's incorporation into the host lattice. researchgate.net
Lattice Parameters and Space Group Determination
Detailed lattice parameters and the specific space group for DL-Cysteine hydrochloride monohydrate have not been specified in the provided research. For context, the enantiomeric form, L-Cysteine hydrochloride monohydrate, has been extensively studied and is known to crystallize in the orthorhombic system, belonging to the non-centrosymmetric space group P212121. asianpubs.orgresearchgate.net Its lattice parameters have been reported as a = 19.425 Å, b = 7.115 Å, and c = 5.289 Å. asianpubs.org However, the crystal structure and lattice parameters of a racemic compound (DL) can differ significantly from its pure enantiomers (L or D), and specific data for the DL- form is not available.
Microstructural Characterization and Growth Mechanisms
Etching Studies for Understanding Growth History and Defects
Research specifically detailing etching studies on crystals of this compound to understand their growth history and defects is not available. Such studies are instrumental in revealing microstructural imperfections. For the L-enantiomer, etching has been employed to study these aspects, where dipping the crystal in water for a few seconds reveals etch patterns that provide insight into the growth history. asianpubs.org On the {001} face of L-Cysteine hydrochloride monohydrate, this process creates an irregular layered structure. asianpubs.org
Two-Dimensional Layer Growth Mechanism Investigations
Investigations into the growth mechanism of this compound are not described in the available literature. However, for L-Cysteine hydrochloride monohydrate, etching studies suggest that the crystal growth occurs via a two-dimensional layer growth mechanism. asianpubs.org This mechanism involves the spreading of layers across a crystal face, which is a common mode of growth for crystals from solution.
Pressure-Induced Phase Transitions and Structural Stability
High-Pressure Raman Spectroscopy Studies on Crystalline Cysteine
High-pressure Raman spectroscopy has been a valuable tool for investigating the structural stability and phase transitions of crystalline cysteine, including the DL-form. Unlike its enantiomeric counterpart, DL-cysteine exhibits a unique series of reversible phase transitions as pressure increases.
The first pressure-induced transition occurs at a remarkably low pressure of 0.1 GPa. researchgate.net This is noted as one of the lowest pressures reported for a phase transition in a crystalline amino acid. researchgate.net As the pressure is further increased, DL-cysteine undergoes subsequent phase transitions at approximately 1.55 GPa and 6.20 GPa. researchgate.net These transitions are indicative of significant changes in the crystal structure and intermolecular interactions, particularly involving the side-chain movements and hydrogen-bonding network. researchgate.net
Analysis of Structural Changes Under Hydrostatic Pressure
Research employing Raman spectroscopy on L-Cysteine hydrochloride monohydrate crystals subjected to pressures up to 6.2 GPa indicates a notable structural stability within this range. daneshyari.com Unlike the free L-cysteine and DL-cysteine, which undergo several phase transitions, the hydrochloride monohydrate form does not exhibit such transformations. This enhanced stability is attributed to the presence of the chloride ion and the water molecule, which increase the number of hydrogen bonds within the crystal lattice, thereby reinforcing the structure. daneshyari.com
For comparison, studies on non-hydrated DL-cysteine have revealed a series of reversible phase transitions at approximately 0.1, 1.5, 2.0, and 5 GPa. researchgate.netresearchgate.netnih.gov These transitions are linked to alterations in the orientation of the sulfhydryl groups and changes in the hydrogen-bonding network. researchgate.net Similarly, orthorhombic L-cysteine also displays a sequence of structural changes under pressure. researchgate.net
While specific quantitative data on the changes in unit cell parameters, bond lengths, and bond angles for this compound under hydrostatic pressure are not available, the general behavior of amino acid crystals under compression involves the shortening of intermolecular distances and a reduction in the volume of voids within the crystal lattice. It is plausible that in this compound, the application of pressure would lead to a gradual compression of the unit cell and adjustments in the hydrogen bond lengths and angles, rather than abrupt phase transitions, owing to its more robust hydrogen-bonding network.
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in DL-Cysteine hydrochloride monohydrate by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A notable broad band is typically observed in the region of 3500-3000 cm⁻¹, which is attributed to the asymmetric stretching vibration of the ammonium (B1175870) group (NH₃⁺) researchgate.net. The presence of the thiol (-SH) group is identified by a weak, narrow signal around 2611 cm⁻¹ researchgate.net.
The carboxyl group (-COOH), which exists in its carboxylate form (-COO⁻) in the zwitterionic structure, gives rise to distinct stretching modes. The asymmetric and symmetric C=O stretching vibrations are found at approximately 1741 cm⁻¹ and 1520 cm⁻¹, respectively researchgate.net. Further confirmation of the carboxylate group is provided by a stretching mode observed around 1454 cm⁻¹ researchgate.net. The ammonium group also exhibits bending vibrations, with asymmetric and symmetric modes appearing as less intense peaks around 1628 cm⁻¹ and 1573 cm⁻¹ researchgate.net.
Deformation and wagging modes of the C-H bonds in the methylene group (CH₂) are also identified in the IR spectrum researchgate.net. These comprehensive vibrational assignments provide a detailed fingerprint of the molecule's structure.
Table 1: Key FTIR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3500-3000 | Asymmetric Stretch | Ammonium (NH₃⁺) | researchgate.net |
| 2611 | Stretch | Thiol (-SH) | researchgate.net |
| 1741 | Asymmetric C=O Stretch | Carboxylate (-COO⁻) | researchgate.net |
| 1628 | Asymmetric Bending | Ammonium (NH₃⁺) | researchgate.net |
| 1573 | Symmetric Bending | Ammonium (NH₃⁺) | researchgate.net |
| 1520 | Symmetric C=O Stretch | Carboxylate (-COO⁻) | researchgate.net |
| 1454 | COO⁻ Stretching | Carboxylate (-COO⁻) | researchgate.net |
Note: The exact positions of peaks can vary slightly depending on the sample preparation and instrument.
Raman Spectroscopy and Fourier Transform Raman (FT-Raman) Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy for vibrational analysis.
FT-Raman analysis of this compound confirms the presence of the compound's functional groups through its characteristic vibrational modes. The aliphatic C-S stretching vibrations are typically observed in the range of 682-736 cm⁻¹ researchgate.net. The spectrum also shows peaks corresponding to the deformation of the carbon-carbon bond (δ(C-C)) at approximately 365 cm⁻¹ and 386 cm⁻¹ researchgate.net. Low-frequency peaks, such as the one at 198 cm⁻¹, are assigned to lattice vibrations within the crystal researchgate.net.
Similar to the IR spectrum, Raman bands for the carboxylate group (COO⁻) and methylene group (CH₂) are also present. For instance, a COO⁻ stretching mode has been identified at 1452 cm⁻¹, and a CH₂ wagging mode at 1298 cm⁻¹ researchgate.net. These observations are consistent with the data obtained from FTIR, providing a more complete picture of the molecule's vibrational properties. researchgate.net
Table 2: Selected FT-Raman Vibrational Assignments for L-Cysteine Hydrochloride Monohydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Component | Reference |
|---|---|---|---|
| 1452 | COO⁻ Stretching | Carboxylate (-COO⁻) | researchgate.net |
| 1298 | CH Wagging | Methylene (CH₂) | researchgate.net |
| 736 | ν(C-S) Aliphatic | Carbon-Sulfur | researchgate.net |
| 682 | ν(C-S) Aliphatic | Carbon-Sulfur | researchgate.net |
| 386 | δ(C-C) Aliphatic | Carbon-Carbon | researchgate.net |
| 365 | δ(C-C) Aliphatic | Carbon-Carbon | researchgate.net |
Note: The provided data is for the L-enantiomer but is representative of the vibrational modes in the DL-racemic mixture.
Raman spectroscopy, coupled with chemometric methods like Principal Component Analysis (PCA), has proven effective in differentiating between L-cysteine samples from various primary sources researchgate.net. This approach utilizes the subtle differences in the "fingerprint" region of the Raman spectra, which reflect minor variations in composition or structure. By transforming the spectral data into a smaller number of principal components, PCA can successfully cluster and discriminate between groups that would be difficult to distinguish by visual inspection of the spectra alone researchgate.net. This application highlights the sensitivity of Raman spectroscopy and its utility in quality control and source verification researchgate.netspectroscopyonline.com. The combination of real-time Raman measurements with chemometric modeling presents a powerful tool for process analytical technology (PAT) in various chemical and biological processes involving cysteine spectroscopyonline.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of a compound. For this compound, both solution-state and solid-state NMR techniques have been employed.
In ¹H NMR spectra recorded in D₂O, characteristic signals for the protons in the molecule are observed. The proton on the α-carbon (-CH) typically appears as a multiplet around 4.35 ppm, while the two protons of the β-carbon (-CH₂) appear as multiplets around 3.1-3.2 ppm chemicalbook.com.
Solid-state NMR has also been used to investigate the local environment of specific nuclei within the crystalline structure. For instance, ³⁵Cl and ³⁷Cl solid-state NMR studies have been conducted on L-cysteine hydrochloride monohydrate to probe the chlorine chemical shift and quadrupolar coupling parameters, offering insights into the immediate surroundings of the chloride ion within the crystal lattice researchgate.net.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-Cysteine hydrochloride monohydrate |
| DL-Cysteine |
| L-Cysteine |
| L-cystine |
| bis-l-cysteinium sulfate |
| l-cysteinium methanesulfonate |
| L-α-alanine hydrogen chloride |
| Aspartic acid |
| Histidine |
| Threonine |
| Methionine |
| Lurasidone |
| Saccharin |
| L-phenylalanine |
| Methylene blue |
| Lithium sulphate |
| Cysteamine |
| Homocysteine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and to determine its optical properties, such as transparency and bandgap.
For a material to be suitable for certain optical applications, it must be transparent in the desired wavelength range. The UV-Vis spectrum of L-cysteine hydrochloride monohydrate reveals that the crystal is transparent in the entire visible region and a significant portion of the ultraviolet region. icm.edu.pl The lower cutoff wavelength, which marks the onset of significant absorption, has been reported to be around 255 nm. icm.edu.pl
The optical bandgap (Eg) is a crucial parameter that determines the electronic properties of a material. It can be calculated from the UV-Vis absorption data using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) by the equation (αhν)2 = A(hν - Eg), where A is a constant. By extrapolating the linear portion of the plot of (αhν)2 versus hν to the energy axis, the optical bandgap can be determined. For L-cysteine hydrochloride monohydrate, the optical bandgap has been calculated to be 4.80 eV. icm.edu.pl This large bandgap value is indicative of the crystal's high transparency in the visible region and suggests its potential as a nonlinear optical material. icm.edu.pl
| Optical Property | Value |
| UV Cutoff Wavelength | ~255 nm |
| Optical Bandgap (Eg) | 4.80 eV |
The absorption of UV radiation by this compound is due to the presence of chromophores, which are functional groups capable of undergoing electronic transitions. In cysteine, the primary chromophores are the carboxyl group (-COOH), the amino group (-NH3+), and the thiol group (-SH).
The carboxyl group contains a carbonyl (C=O) double bond and non-bonding electrons on the oxygen atoms. It can undergo n → π* and π → π* transitions. The n → π* transition, which involves the excitation of a non-bonding electron to an anti-bonding π* orbital, is typically weak and occurs at longer wavelengths. The π → π* transition, involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, is much stronger and occurs at shorter wavelengths. The absorption in the deep UV region for cysteine hydrochloride monohydrate is primarily attributed to these transitions within the carboxyl group. The amino and thiol groups also contribute to the UV absorption through n → σ* transitions, which typically occur at shorter wavelengths.
Terahertz Time-Domain Spectroscopy (THz-TDS)
Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful technique for probing low-frequency vibrational modes in materials, such as those associated with intermolecular interactions and collective lattice vibrations.
The far-infrared optical properties of L-cysteine hydrochloride monohydrate have been characterized by THz-TDS. chemrxiv.org The THz absorption spectrum of L-cysteine hydrochloride monohydrate exhibits distinct characteristic absorption peaks in the frequency range of 0.5 to 2.5 THz. chemrxiv.org These peaks correspond to various low-frequency vibrational modes of the molecule and the crystal lattice.
A study by Ren et al. (2023) identified experimental absorption peaks for L-cysteine hydrochloride monohydrate and assigned them to specific vibrational modes through density functional theory (DFT) calculations. chemrxiv.org
| Experimental Peak (THz) | Calculated Peak (THz) | Vibrational Mode Assignment |
| 1.15 | 1.00 | Rocking vibration of the LCHM molecules |
| 1.76 | 1.51 | Translational vibration of LCHM molecules along the b-axis |
| 1.69 | Torsional vibration along the a-axis | |
| 2.40 | - | Uncertain |
The peak at 1.15 THz is attributed to a rocking vibration of the entire molecule. chemrxiv.org The broader peak at 1.76 THz is a result of the superposition of two vibrational modes: a translational vibration of the molecules along the b-axis of the crystal and a torsional vibration along the a-axis. chemrxiv.org The origin of the peak at 2.40 THz is less certain as the corresponding calculated peak may lie outside the tested frequency range. chemrxiv.org These low-frequency vibrations are sensitive to the intermolecular interactions, including hydrogen bonding, within the crystal lattice.
Distinction Between Hydrate and Anhydrate Forms
The differentiation between the hydrated and anhydrous forms of pharmaceutical compounds is critical for quality control and formulation stability. Terahertz time-domain spectroscopy (THz-TDS) is a particularly effective technique for this purpose, as it is highly sensitive to the collective vibrational modes of molecules and intermolecular interactions, such as hydrogen bonding, which define the crystal lattice. nih.gov Generally, the anhydrous and hydrated forms of a substance exhibit distinct THz absorption spectra due to differences in these intermolecular vibrations. nih.gov
In the case of DL-Cysteine hydrochloride, a surprising phenomenon is observed. Studies reveal that the terahertz absorption spectra of the anhydrous form (DL-Cysteine hydrochloride) and the monohydrate form are highly similar in terms of the positions of their characteristic absorption peaks. spectroscopyonline.comresearchgate.net This finding is contrary to observations for many other pharmaceutical compounds where the presence of water of crystallization leads to significant shifts in the spectral peaks. spectroscopyonline.com
The primary distinction between the two forms lies not in the peak position, but in the intensity of the absorption peaks; the monohydrate form consistently shows peaks of higher intensity. spectroscopyonline.comresearchgate.net Both forms display characteristic absorption peaks at identical frequencies, as detailed in the table below.
Table 1: Experimental Terahertz Absorption Peaks for DL-Cysteine Hydrochloride Forms
| Compound Form | Peak 1 (THz) | Peak 2 (THz) | Peak 3 (THz) |
|---|---|---|---|
| Anhydrate | 1.15 | 1.76 | 2.40 |
Data sourced from terahertz absorption spectra analysis. spectroscopyonline.com
The reason for this spectral similarity has been investigated through quantum chemical calculations, including Density Functional Theory (DFT) and the Independent Gradient Model (IGM). spectroscopyonline.comresearchgate.net These analyses indicate that while the water molecule in the monohydrate does introduce hydrogen bonds, the dominant intermolecular force in the crystal structures of both the anhydrate and the monohydrate is the van der Waals interaction. spectroscopyonline.com This strong van der Waals effect effectively masks the spectral expression of the hydrogen bonds produced by the bound water, resulting in nearly identical peak positions. spectroscopyonline.comresearchgate.net Further analysis has shown that the characteristic peak at 1.76 THz in the spectrum of the monohydrate is actually a result of the superposition of two distinct vibration modes. spectroscopyonline.com
Influence of Molecular Polarity on Terahertz Spectra
The most significant spectral difference between this compound and its anhydrate form is the intensity of their terahertz absorption peaks. Research has conclusively linked this difference to the influence of molecular polarity. spectroscopyonline.comresearchgate.net The higher intensity of the characteristic peaks observed in the monohydrate's spectrum is a direct consequence of its greater molecular polarity. spectroscopyonline.comresearchgate.net
Studies have demonstrated a clear correlation between a molecule's polarity and its relative permittivity; generally, a higher polarity corresponds to a higher relative permittivity. spectroscopyonline.com This, in turn, leads to a stronger absorption of terahertz waves and thus more intense characteristic peaks in the spectrum. spectroscopyonline.com Therefore, the more polar monohydrate form exhibits a stronger THz absorption compared to the less polar anhydrate form. spectroscopyonline.com This analysis provides a robust theoretical framework for understanding the intensity differences in the spectra of molecules with similar structures but varying levels of hydration. spectroscopyonline.com
Table 2: Relationship between Hydration, Polarity, and THz Absorption
| Property | DL-Cysteine Hydrochloride (Anhydrate) | This compound |
|---|---|---|
| Presence of Water | No | Yes |
| Relative Molecular Polarity | Lower | Higher |
| THz Peak Intensity | Lower | Higher |
Optical and Dielectric Properties in Advanced Materials Research
Nonlinear Optical (NLO) Properties
Second Harmonic Generation (SHG) Efficiency Assessment
There are no reported studies on the Second Harmonic Generation (SHG) efficiency of DL-Cysteine hydrochloride monohydrate, as it is expected to be SHG-inactive due to crystal symmetry.
In contrast, its chiral counterpart, L-Cysteine hydrochloride monohydrate, has been identified as a promising NLO material. When tested using the Kurtz-Perry powder technique with a Nd:YAG laser, its SHG efficiency was found to be 1.2 times that of the widely used reference material, potassium dihydrogen phosphate (KDP) researchgate.net.
| Compound | Relative SHG Efficiency (vs. KDP) | Measurement Technique |
|---|---|---|
| This compound | Not Reported (Expected to be zero) | N/A |
| L-Cysteine hydrochloride monohydrate | 1.2 | Kurtz-Perry Powder Method researchgate.net |
Suitability for Photonic and Opto-electronic Applications
The suitability of a material for photonic and opto-electronic devices depends on a combination of factors, including NLO activity, optical transparency, and stability. As this compound lacks second-order NLO properties, it is not considered a candidate for applications based on this phenomenon.
The L-isomer, however, is considered a good candidate for such applications researchgate.net. Its notable SHG efficiency, combined with high optical transparency and good dielectric properties, makes it a subject of ongoing research for use in photonic devices researchgate.net.
Laser Damage Threshold (LDT) Measurements
No Laser Damage Threshold (LDT) data has been reported for this compound.
For L-Cysteine hydrochloride monohydrate, the LDT value was measured to be 5.5 times greater than that of KDP, indicating a high resistance to laser-induced damage researchgate.net. This high threshold is a significant advantage for applications involving high-power lasers researchgate.net.
Dielectric Behavior and Ferroelectric Properties
The dielectric properties of materials are fundamental to their application in electronic components like capacitors and sensors. While specific dielectric studies on this compound are not available in the reviewed literature, extensive research has been conducted on the L-isomer, revealing significant temperature- and frequency-dependent behaviors.
Dielectric Constant and Dielectric Loss Measurements
Specific measurements for the dielectric constant and dielectric loss of this compound have not been reported.
Studies on L-Cysteine hydrochloride monohydrate show that both its dielectric constant and dielectric loss are dependent on the frequency of the applied electric field asianpubs.orgresearchgate.net. At lower frequencies, the dielectric constant is abnormally high due to the contribution of all four types of polarization (electronic, ionic, dipolar, and space charge) asianpubs.org. As the frequency increases, the dielectric constant decreases, eventually stabilizing at higher frequencies asianpubs.orgresearchgate.net. The low dielectric loss observed at high frequencies is an indicator of good optical quality and is a vital parameter for NLO applications researchgate.net. The material's high dielectric constant suggests its potential use in high-performance capacitors and miniaturized electronics asianpubs.org.
Phase Transition Temperature Determination by Dielectric Studies
While phase transitions have been observed in pure DL-cysteine under pressure, the specific phase transition temperature for this compound determined by dielectric studies has not been documented.
Dielectric studies of L-Cysteine hydrochloride monohydrate have successfully identified a phase transition temperature (Tc) at 368 K (95 °C) asianpubs.orgresearchgate.net. At this temperature, the dielectric constant reaches a remarkable maximum value of approximately 33,000 at a frequency of 3 kHz before decreasing asianpubs.org. The existence of this phase transition, along with the observation of a P-E hysteresis loop, confirms the ferroelectric nature of the L-CHCM crystal asianpubs.org. The measured coercive field was 0.6 kV/cm and the saturation polarization was 0.09 µC/cm² asianpubs.org.
| Compound | Property | Value | Conditions |
|---|---|---|---|
| This compound | Phase Transition Temperature (Tc) | Not Reported | N/A |
| Max Dielectric Constant | Not Reported | N/A | |
| Ferroelectric Properties | Not Reported | N/A | |
| L-Cysteine hydrochloride monohydrate | Phase Transition Temperature (Tc) | 368 K (95 °C) asianpubs.orgresearchgate.net | Determined by dielectric studies |
| Max Dielectric Constant | ~33,000 asianpubs.org | At Tc and 3 kHz frequency | |
| Ferroelectric Properties | Confirmed asianpubs.org | P-E Hysteresis Loop Observed |
Hysteresis Loop Studies for Ferroelectric Property Confirmation
The ferroelectric nature of cysteine-related compounds has been investigated to understand their potential in electronic applications. Studies on L-Cysteine hydrochloride monohydrate (L-CHCM) have utilized P-E (polarization-electric field) hysteresis loop analysis to confirm its ferroelectric properties. asianpubs.org The hysteresis loop is a characteristic signature of ferroelectric materials, demonstrating the spontaneous polarization that can be reversed by an external electric field.
In a study conducted at room temperature with an applied frequency of 50 Hz, a well-defined hysteresis loop was observed for single crystals of L-Cysteine hydrochloride monohydrate. asianpubs.org This observation is a direct confirmation of the material's ferroelectric behavior. The key parameters obtained from the hysteresis loop provide quantitative insight into the material's ferroelectric characteristics. The measured coercive field (Ec), which is the electric field required to reverse the polarization, was found to be 0.6 kV/cm. asianpubs.org The remnant polarization (Pr), representing the polarization that remains when the electric field is removed, and the saturation polarization (Psat), the maximum polarization achieved, was recorded at 0.09 µC/cm². asianpubs.org
These findings are significant as they establish the presence of a spontaneous and switchable polarization in the crystalline structure of L-Cysteine hydrochloride monohydrate, a fundamental requirement for ferroelectric materials.
| Parameter | Value | Conditions |
|---|---|---|
| Coercive Field (Ec) | 0.6 kV/cm | Room Temperature, 50 Hz |
| Saturation Polarization (Psat) | 0.09 µC/cm² |
Potential in Multilayer Capacitors and Sensors
The dielectric properties of L-Cysteine hydrochloride monohydrate suggest its potential for use in advanced electronic components like multilayer capacitors and sensors. asianpubs.org Materials with a high dielectric constant are particularly sought after for capacitor applications as they allow for the storage of more charge at a given voltage, enabling the miniaturization of electronic devices. asianpubs.org
Research has shown that the dielectric constant of L-Cysteine hydrochloride monohydrate is highly dependent on both temperature and the frequency of the applied electric field. asianpubs.org A notable characteristic is the significant increase in its dielectric constant as the temperature approaches its phase transition temperature (Tc) of 368 K. At a frequency of 3 kHz, the dielectric constant reaches a remarkably high maximum value of approximately 33,000. asianpubs.org This high dielectric constant makes L-Cysteine hydrochloride monohydrate a promising candidate material for the fabrication of high-performance capacitors. asianpubs.org
The contributions to this high dielectric constant at lower frequencies are attributed to various polarization mechanisms, including electronic, ionic, dipolar, and space charge polarizations. asianpubs.org The presence of water molecules within the crystal structure also plays a role. asianpubs.org The combination of a high dielectric constant and low dielectric loss at higher frequencies is crucial for developing efficient capacitive and sensory devices. asianpubs.org
| Property | Observation | Significance |
|---|---|---|
| Maximum Dielectric Constant | ~33,000 (at 3 kHz, near 368 K) | Useful for high-performance, miniaturized capacitors. asianpubs.org |
| Polarization Mechanisms | Electronic, ionic, dipolar, space charge | Contribute to high dielectric constant at low frequencies. asianpubs.org |
Photoconductivity Studies
Photoconductivity studies have been performed on related cysteine compounds to determine their response to illumination. An investigation into Sodium Hydrogen L-cysteine Monohydrate (SHCM), a derivative of cysteine, revealed that the material exhibits negative photoconductivity.
In this study, the electrical current flowing through an SHCM single crystal was measured both in the dark (dark current, Id) and under illumination (photocurrent, Ip). It was observed that both the dark current and the photocurrent increased linearly with the applied electric field. However, the crucial finding was that the photocurrent was consistently less than the dark current across the range of the applied field.
This phenomenon, where the electrical conductivity of a material decreases upon exposure to light, is termed negative photoconductivity. This behavior is attributed to a reduction in the number of available charge carriers or a decrease in their lifetime when the material is illuminated. The study on SHCM provides insight into the potential photo-responsive behavior of cysteine-based compounds, indicating that exposure to light can actively modulate their electrical properties.
Advanced Analytical Methodologies for Dl Cysteine Hydrochloride Monohydrate
Chromatographic Separation and Quantification
Chromatographic techniques form the cornerstone of modern analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. For DL-Cysteine hydrochloride monohydrate, several high-performance liquid chromatography-based methods have been established, each with its own set of advantages and specific applications.
Ultra Performance Liquid Chromatography (UPLC) Method Development
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. A specific UPLC method has been developed for the separation and quantification of cysteine hydrochloride monohydrate, which involves pre-column derivatization to enhance its detectability. researchgate.net
In one such method, separation is achieved using a Waters Cortecs C18+ UPLC column (2.1 × 100 mm, 1.6 µm) with a gradient mobile phase. researchgate.net The mobile phase consists of 0.1% trifluoroacetic acid in water (mobile phase A) and a mixture of acetonitrile and water (90:10 v/v) as mobile phase B. Detection is carried out at 265 nm following derivatization. The method has been validated and demonstrated to be specific, accurate, precise, and linear over a concentration range of 0.1 mg/mL to 0.5 mg/mL. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Waters Cortecs C18+ UPLC (2.1 × 100 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (v/v) in water |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 265 nm (after derivatization) |
| Column Temperature | 25°C |
| Injection Volume | 1 µL |
High Performance Liquid Chromatography (HPLC) Applications
High Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the analysis of amino acids, including cysteine. Various HPLC methods have been developed, often employing reversed-phase or mixed-mode chromatography. Due to the weak UV absorbance of cysteine, pre-column or post-column derivatization is typically required for sensitive detection.
One approach involves the use of a mixed-mode Primesep 100 column, which allows for the retention and analysis of both cysteine and its oxidized form, cystine. sielc.com The mobile phase for this method consists of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com Another strategy employs ion-pair reversed-phase HPLC, which has been successfully used for the determination of related substances in N-acetyl-L-cysteine formulations. ijper.org In this method, an octane sulphonate reagent is used as an ion-pairing agent in the mobile phase. ijper.org
Furthermore, the derivatizing agent Dansyl Chloride has been utilized in a Design of Experiments (DoE) approach to develop and optimize an RP-HPLC method for the separation of L-Cysteine and L-Cystine. ajpaonline.com This highlights the flexibility of HPLC in accommodating various derivatization chemistries to suit specific analytical needs.
Ion-Exchange Chromatography (IEC) with Post-Column Derivatization
Ion-Exchange Chromatography (IEC) is a classic and highly reliable method for the analysis of amino acids, a technique pioneered by Moore and Stein. aurigaresearch.compickeringlabs.com This method separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. uni-mate.hu193.16.218 IEC coupled with post-column derivatization is considered a "gold standard" for amino acid analysis due to its robustness and reproducibility. pickeringlabs.comresearchgate.net
In this technique, the separated amino acids eluting from the IEC column are mixed with a derivatizing reagent in a post-column reactor. aurigaresearch.comuni-mate.hu193.16.218 The resulting colored or fluorescent derivatives are then detected by a spectrophotometric or fluorometric detector. aurigaresearch.comtandfonline.com This approach is advantageous as the derivatization reaction occurs after the separation, minimizing the risk of multiple derivative formation and interference from the sample matrix. pickeringlabs.com The method is widely used for the analysis of free amino acids in various samples, including food, feed, and biological fluids. aurigaresearch.comeuropa.eu
Derivatization Techniques for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for detection and quantification. For amino acids like cysteine that lack a strong native signal for common detectors, derivatization is an essential step to enhance sensitivity and selectivity. actascientific.comactascientific.com This can be performed either before (pre-column) or after (post-column) the chromatographic separation.
Pre-column Derivatization (e.g., Fluorenylmethyloxycarbonyl chloride (FMOC-Cl))
Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the chromatographic system. One of the most common reagents used for the pre-column derivatization of amino acids is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govcreative-proteomics.com FMOC-Cl reacts with the primary and secondary amino groups of amino acids to form stable, highly fluorescent derivatives that can be readily detected at specific excitation and emission wavelengths. nih.govcreative-proteomics.com
The reaction with FMOC-Cl is typically carried out in a borate buffer at an alkaline pH. nih.gov The resulting FMOC-amino acid derivatives are stable for extended periods, allowing for automated analysis of multiple samples. nih.gov This technique has been successfully applied in UPLC methods for the quantification of cysteine, with UV detection of the derivative at 265 nm. The use of FMOC-Cl significantly improves the detection limits, enabling the analysis of cysteine at low concentrations. nih.gov
| Finding | Description |
|---|---|
| Reaction Conditions | Derivatization is typically performed in a borate buffer at an alkaline pH (e.g., pH 11.4) at ambient temperature. |
| Derivative Stability | The resulting FMOC-amino acid derivatives are stable for more than 48 hours, which is advantageous for automated analysis. |
| Detection | The derivatives can be detected by both UV (at 265 nm) and fluorescence (excitation at 265 nm, emission at 310 nm or 630 nm for reduced noise). |
| Linearity | Calibration curves have been shown to be linear over a wide range of molar ratios of FMOC-Cl to total amino acid. |
| Sensitivity | The method allows for detection in the femtomole range. |
Post-column Derivatization (e.g., Ninhydrin)
Post-column derivatization is a technique where the derivatization reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. actascientific.comactascientific.com A classic and widely used reagent for the post-column derivatization of amino acids is ninhydrin (B49086). aurigaresearch.comresearchgate.netwesternsydney.edu.au
The reaction between amino acids and ninhydrin, which occurs at an elevated temperature (typically 125°-135°C), produces a deep purple-colored product known as Ruhemann's purple for primary amino acids. aurigaresearch.comresearchgate.net This product is then detected spectrophotometrically, usually at a wavelength of 570 nm. aurigaresearch.comresearchgate.net Proline and other secondary amines produce a yellow-colored product that is detected at 440 nm. aurigaresearch.comresearchgate.net This dual-wavelength detection allows for the quantification of a wide range of amino acids in a single run. aurigaresearch.com
Ion-exchange chromatography followed by post-column derivatization with ninhydrin is a robust and well-established method for amino acid analysis and is often considered a reference method due to its reliability and ability to tolerate various sample matrices. pickeringlabs.comresearchgate.netactascientific.com
| Finding | Description |
|---|---|
| Chromatographic System | Commonly used in conjunction with Ion-Exchange Chromatography (IEC). |
| Reaction Conditions | Requires elevated temperatures (e.g., 125°-135°C) in a post-column reactor for the reaction to proceed. |
| Detection Wavelengths | Primary amino acids are detected at 570 nm (purple color), while secondary amino acids like proline are detected at 440 nm (yellow color). |
| Robustness | The method is known for its ruggedness and can tolerate a variety of sample matrices. |
| Application | Widely used for the quantitative analysis of amino acids in protein hydrolysates, food, and feed samples. Cysteine is typically oxidized to the more stable cysteic acid prior to analysis. |
o-Phtalaldehyde-N-acetyl-cysteine (OPA-NAC) Derivatization
The derivatization of amino acids with o-Phthalaldehyde (OPA) in the presence of a thiol is a widely used strategy for enhancing detection in liquid chromatography, particularly with fluorescence detectors. researchgate.netsemanticscholar.org For the analysis of cysteine and other primary amines, a combination of OPA with N-acetyl-L-cysteine (NAC) serves as an effective pre-column derivatization reagent. researchgate.netresearchgate.net This reaction proceeds rapidly under alkaline conditions to form highly fluorescent isoindole derivatives. mdpi.comnih.gov
The primary advantage of this method is the conversion of the non-fluorescent primary amine group of cysteine into a stable, fluorescent diastereomer, which can then be separated on a reversed-phase column. researchgate.netnih.gov The resulting derivatives exhibit strong fluorescence, allowing for very low detection limits. researchgate.net For instance, in the analysis of polyamines, the OPA-NAC derivatives are detected fluorometrically with an excitation wavelength of 340 nm and an emission wavelength of 450 nm. researchgate.net This approach has proven to be linear over a concentration range of 1 to 50 μM for polyamines, with detection limits as low as 0.5 nmol/ml in biological samples. researchgate.net The stability of the OPA-NAC derivatives is a critical factor, and studies have been conducted to optimize reaction and storage conditions to minimize degradation. researchgate.net
This derivatization technique is not only sensitive but also versatile, enabling the separation of enantiomers by forming diastereomers that can be resolved using chiral chromatography. mdpi.comnih.gov
Alternative Detection and Quantification Methods
Beyond traditional chromatographic techniques, several alternative methods have been developed for the detection and quantification of cysteine, offering advantages in speed, selectivity, and cost-effectiveness.
Flow Injection Spectrophotometric Methods
Flow Injection Analysis (FIA) provides a rapid and automated platform for the determination of cysteine and related compounds like N-acetyl-L-cysteine (NAC). chem-soc.siresearchgate.netsrce.hr These methods are often based on redox or complexation reactions that produce a colored product, which is then measured spectrophotometrically. chem-soc.sisrce.hrresearchgate.net
One common approach involves the reduction of a metal ion by the thiol group of cysteine. For example, N-acetyl-L-cysteine can reduce Iron(III) to Iron(II), which then forms a stable, colored complex with 1,10-phenanthroline that is monitored at 510 nm. chem-soc.siresearchgate.net Another method uses the reduction of a Cu(II)-bathocuproine disulfonate complex by NAC to an orange-colored Cu(I) complex, measured at 483 nm. srce.hr A different strategy employs the reduction of ammonium (B1175870) 18-molybdophosphate by cysteine to form a reduced phosphomolybdic complex. researchgate.net
FIA systems offer high throughput, with some methods capable of 120 to 240 determinations per hour. researchgate.netsrce.hr They are characterized by low reagent consumption and good precision. srce.hr The performance of these systems is highly dependent on optimized parameters such as flow rates, reactor coil lengths, and reagent concentrations. chem-soc.si
Table 1: Performance Characteristics of Flow Injection Methods for Cysteine/NAC Determination
| Analytical Principle | Analyte | Linear Range | Limit of Detection (LOD) | Throughput (samples/hr) |
| Fe(III) reduction, Fe(II)-1,10-phenantroline complexation chem-soc.siresearchgate.net | NAC | 3.5x10⁻⁶ to 4.3x10⁻⁴ M | 6.3x10⁻⁷ M | Not Specified |
| Cu(II)-BCS reduction srce.hr | NAC | 3.0x10⁻⁷ to 3.0x10⁻⁵ M | Not Specified | 120 |
| Reduction of 18-molybdophosphate researchgate.net | Cysteine | Not Specified | 3x10⁻⁶ M | 240 |
| Reduction of Tl(III) nih.gov | Cysteine | 1x10⁻⁶ to 5.0x10⁻⁵ M | 7x10⁻⁷ M | 16 |
Electrochemical Biosensors
Electrochemical biosensors represent a powerful tool for sensitive and selective cysteine detection. enpress-publisher.comnih.gov These devices transduce the biochemical interaction between cysteine and a biological recognition element (like an enzyme) or a catalytically active surface into a measurable electrical signal. enpress-publisher.comnih.gov
A variety of nanomaterials are employed to modify the electrode surface, enhancing its conductivity, surface area, and catalytic activity. enpress-publisher.comresearchgate.net For instance, a glassy carbon electrode modified with reduced graphene oxide (rGO) and immobilized with the enzyme horseradish peroxidase (HRP) has been used for L-cysteine detection. enpress-publisher.comresearchgate.net The sensor measures the electrochemical oxidation of L-cysteine, demonstrating enhanced electrocatalytic activity compared to an unmodified electrode. researchgate.net Other composite materials, such as graphene oxide combined with multiwalled carbon nanotubes, manganese dioxide, and gold nanoparticles, have also been developed to create highly sensitive and selective sensors. researchgate.net
These biosensors offer impressive analytical performance, including wide linear ranges and very low detection limits, making them suitable for detecting trace amounts of cysteine in complex samples. enpress-publisher.comresearchgate.net
Table 2: Characteristics of Electrochemical Biosensors for L-Cysteine Detection
| Electrode Modification | Linear Range | Limit of Detection (LOD) | Sensitivity |
| Horseradish peroxidase/reduced Graphene Oxide (HRP/rGO/GCE) enpress-publisher.comresearchgate.net | 0 µM to 1 mM | 0.32 µM | 6.08 μA μM⁻¹ cm⁻² |
| Graphene oxide/carboxylated multiwalled carbon nanotubes/manganese dioxide/gold nanoparticles (GO/CCNTs/AuNPs@MnO₂) researchgate.net | 1.0x10⁻⁸ to 7.0x10⁻⁶ M | 3.4x10⁻⁹ M | Not Specified |
Gold Nanoparticles-Based Colorimetric Assays
Colorimetric assays using gold nanoparticles (AuNPs) offer a simple, rapid, and cost-effective method for cysteine detection. researchgate.netmdpi.com The principle behind this method is the unique localized surface plasmon resonance (LSPR) property of AuNPs. researchgate.netmdpi.com A solution of dispersed AuNPs typically appears wine-red. researchgate.net The presence of cysteine, with its thiol group, can induce the aggregation of the nanoparticles. researchgate.net This aggregation causes a distinct color change from red to purple or blue, which can be observed visually and quantified using a UV-vis spectrophotometer by monitoring the shift in the LSPR peak. researchgate.netmdpi.com
The performance of these assays is influenced by several factors, including the size of the AuNPs, pH of the medium, and reaction time, which must be optimized to achieve the best sensitivity and selectivity. researchgate.net Under optimized conditions, these methods can detect cysteine at very low concentrations. researchgate.net For example, one study reported a linear detection range from 0.1 to 0.6 ppm with a limit of detection of 0.01 ppm. researchgate.net This approach has been successfully applied to quantify L-cysteine in samples like milk. rsc.org
Table 3: Research Findings on Gold Nanoparticle-Based Cysteine Detection
| Key Parameter | Optimized Value/Range | Finding |
| Detection Principle | Cysteine-induced aggregation of AuNPs researchgate.net | Leads to a color change from red to blue. researchgate.net |
| Linear Range researchgate.net | 0.1 - 0.6 ppm | A linear relationship exists between absorbance ratio and cysteine concentration. |
| Limit of Detection (LOD) researchgate.net | 0.01 ppm | The method is highly sensitive for trace cysteine detection. |
| Reaction Time researchgate.net | 3 minutes | The aggregation process is rapid. |
| Interference researchgate.net | Common ions (Na⁺, Cu²⁺, Cl⁻) and urea | Showed no significant interference in the determination. |
Molecular Imprinted Polymers (MIPs) in Cysteine Determination
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, acting as "artificial antibodies." mdpi.commdpi.com This technology involves polymerizing functional monomers in the presence of a template molecule (in this case, cysteine or a derivative). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte. mdpi.comnih.gov
MIPs offer high selectivity and stability compared to biological receptors. mdpi.com They can be coupled with various detection techniques. For instance, MIPs have been combined with fluorescent chemodosimeters for the optical sensing of L-cysteine. nih.gov In one study, a fluorescent chemodosimeter showed a significant fluorescence enhancement upon binding with L-cysteine captured by the MIP, allowing for a detection limit of 12.5 nM and a linear range of 0.05-50 μM. nih.gov MIPs have also been used as the recognition element in electrochemical sensors, where the binding of the target molecule to the polymer alters the electrochemical response. nih.govnih.gov
The synthesis and application of MIPs for cysteine detection is an active area of research, aiming to solve challenges like slow mass transfer and incomplete template removal to improve imprinting efficiency and analytical performance. nih.gov
Method Validation and Quality Control in Analytical Research
The development of any analytical method for the quantification of this compound must be followed by a thorough validation process to ensure its reliability, accuracy, and fitness for purpose. researchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.netlongdom.org
Key validation parameters include:
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. longdom.org
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at different levels: repeatability (intra-day precision) and reproducibility (inter-day and inter-laboratory precision). europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. longdom.org
Regulatory bodies and quality control frameworks, such as those referenced by the European Union for feed additives, often recommend ring-trial validated methods for official control. europa.eueuropa.eunih.gov For instance, methods based on ion-exchange chromatography (IEC) coupled with post-column derivatization and optical detection are frequently cited for the analysis of amino acids like cysteine in various matrices. europa.eunih.gov The validation of a UPLC method for Cysteine Hydrochloride Monohydrate, for example, successfully demonstrated its specificity, accuracy, precision, linearity, and robustness for quantification in pharmaceutical formulations. researchgate.net
Total Error Concept for Method Validation
The total error concept is a statistical approach that provides a comprehensive assessment of an analytical method's performance by considering all sources of error simultaneously. towardsdatascience.commyadlm.org This modern validation strategy moves beyond the traditional approach of evaluating systematic errors (trueness or bias) and random errors (precision) as separate entities. towardsdatascience.comjapsonline.com The primary goal of validation is to ensure that any future measurement will be sufficiently close to the true value, and the total error concept directly addresses this by defining a tolerance interval that combines both bias and precision. towardsdatascience.comnih.gov
This approach is particularly valuable for ensuring a method is fit for its intended purpose throughout its lifecycle. towardsdatascience.com The decision-making process in the total error model is often visualized using an "accuracy profile." demarcheiso17025.comresearchgate.net An accuracy profile is a graphical tool that plots the tolerance intervals against the concentration levels tested. A method is considered valid if these tolerance intervals fall entirely within predetermined acceptance limits. demarcheiso17025.comscribd.com
In the context of this compound, the total error concept has been successfully applied to validate an Ultra Performance Liquid Chromatography (UPLC) method involving pre-column derivatization. longdom.orgresearchgate.net Since cysteine has low UV absorbance, derivatization with a reagent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is necessary to enable sensitive detection at a suitable wavelength, such as 265 nm. longdom.orgcreative-proteomics.com For the validation of such a method, an accuracy profile was established with acceptance limits of ±3.0% and a 95% confidence level (implying a 5% risk). longdom.org The successful validation demonstrated that the total error of the method was within these acceptable limits across the entire validated range, providing a high degree of confidence in its future use for routine analysis. japsonline.comlongdom.org
Specificity, Accuracy, Precision, Linearity, and Robustness Evaluation
Method validation for this compound must rigorously assess several key performance parameters as stipulated by guidelines such as the International Council for Harmonisation (ICH) Q2(R1). altabrisagroup.comich.orgfda.gov
Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For the UPLC method developed for cysteine hydrochloride monohydrate, specificity was demonstrated by injecting an un-derivatized blank, a derivatized blank, the mobile phase, and an amino acid matrix without the cysteine analyte. The absence of any interfering peaks at the retention time of the derivatized cysteine confirmed the method's specificity. longdom.org
Accuracy Accuracy reflects the closeness of the test results to the true value and is typically evaluated through recovery studies. fda.govgmpinsiders.com For the UPLC method, accuracy was assessed over a concentration range of 0.1 mg/mL to 0.5 mg/mL. longdom.org The method demonstrated excellent trueness, with mean recovery values close to 100% at each concentration level. longdom.org
| Concentration Level (mg/mL) | Mean Recovery (%) |
|---|---|
| 0.10 | 100.4% |
| 0.16 | 100.2% |
| 0.20 | 100.3% |
| 0.30 | 99.9% |
| 0.50 | 99.9% |
Precision Precision measures the degree of agreement among a series of measurements under the prescribed conditions. fda.gov It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variation). Repeatability assesses precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses variations within the same laboratory, such as on different days or with different analysts. For the cysteine analysis method, the precision was found to be highly satisfactory, with the maximum relative standard deviation for repeatability (%RSDRe) being 0.8%. longdom.org
| Precision Parameter | Result | Acceptance Criteria |
|---|---|---|
| Repeatability (%RSD) | ≤ 0.8% | Typically ≤ 2% for assays |
| Intermediate Precision (%RSD) | Satisfactory | Typically ≤ 2% for assays |
Linearity Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com The linearity of the method for this compound was established across a concentration range of 0.1 mg/mL to 0.5 mg/mL. longdom.org The relationship between the theoretical and experimentally determined concentrations was evaluated, confirming a strong linear relationship. longdom.org
| Parameter | Result |
|---|---|
| Validated Range | 0.1 mg/mL - 0.5 mg/mL |
| Correlation Coefficient (r) | > 0.995 |
Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org While detailed experimental data on robustness for this specific method is not provided in the cited literature, a validated method would typically involve assessing the impact of minor changes to factors such as mobile phase composition, flow rate, and column temperature. The successful validation implies that the method's performance remained acceptable under such variations. researchgate.net
Computational and Theoretical Investigations of Dl Cysteine Hydrochloride Monohydrate
Density Functional Theory (DFT) Calculations
DFT has become a primary method for the quantum chemical study of solid-state systems. spectroscopyonline.com Calculations are typically performed on the crystalline state using a generalized gradient approximation (GGA) and a specific functional, such as the Perdew-Burke-Ernzerhof (PBE) functional. spectroscopyonline.com To accurately account for non-covalent interactions, dispersion correction methods, like Grimme's DFT-D correction, are often incorporated. spectroscopyonline.com
A fundamental step in computational analysis is the optimization of the crystal's geometry. spectroscopyonline.com For L-Cysteine hydrochloride monohydrate, this process involves starting with an experimentally determined crystal structure, often sourced from crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), and computationally relaxing the atomic positions to find the lowest energy conformation. spectroscopyonline.com This optimization is crucial for ensuring the stability of the calculated structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. spectroscopyonline.com
Following geometry optimization, vibrational analysis is performed to understand the dynamic properties of the crystal lattice. spectroscopyonline.com This analysis can predict the vibrational modes of the molecule, which correspond to specific atomic motions such as stretching, bending, and torsional movements. These predicted modes are instrumental in interpreting experimental spectroscopic data. spectroscopyonline.com
A key application of DFT calculations is the prediction of spectroscopic features, which can then be compared with experimental spectra. spectroscopyonline.com In the case of L-Cysteine hydrochloride monohydrate, DFT has been used to calculate the terahertz (THz) absorption spectrum. spectroscopyonline.com
The calculated spectrum for L-Cysteine hydrochloride monohydrate shows characteristic absorption peaks that correspond well with those observed experimentally. spectroscopyonline.com This correlation allows for the precise assignment of vibrational modes to the observed spectral peaks. For instance, a notable peak at 1.76 THz in the experimental spectrum of L-Cysteine hydrochloride monohydrate was found through DFT analysis to be a result of the superposition of two distinct vibration modes. spectroscopyonline.com
| Spectroscopic Feature | Experimental Position (THz) | Calculated Position (THz) | Vibrational Mode Assignment |
| Absorption Peak 1 | 1.15 | Corresponds with calculation | Lattice and molecular skeleton vibrations spectroscopyonline.com |
| Absorption Peak 2 | 1.76 | Corresponds with calculation | Superposition of two vibration modes spectroscopyonline.com |
| Absorption Peak 3 | 2.40 | Corresponds with calculation | Lattice and molecular skeleton vibrations spectroscopyonline.com |
This table presents a comparison of experimental and DFT-calculated terahertz absorption peaks for L-Cysteine hydrochloride monohydrate.
Intermolecular Interaction Analysis
Beyond the properties of a single molecule, computational methods can elucidate the complex network of non-covalent interactions that govern the crystal's structure and stability. These interactions include hydrogen bonds and van der Waals forces. spectroscopyonline.com
The Independent Gradient Model (IGM) is a computational tool used to visualize and analyze intermolecular interactions within a molecular system. spectroscopyonline.com IGM analysis generates isosurfaces that map the type and strength of these interactions. Typically, these isosurfaces are color-coded: blue represents strong electrostatic attractions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies steric repulsion. spectroscopyonline.com
For L-Cysteine hydrochloride monohydrate, IGM analysis reveals that the internal structure is characterized by a mix of hydrogen bonds and van der Waals forces. spectroscopyonline.com A significant green isosurface is observed, indicating that van der Waals interactions are dominant between the molecules. spectroscopyonline.com The analysis shows that while the water molecule introduces hydrogen bonding, these bonds form a mixed interaction that is ultimately dominated by the stronger van der Waals forces within the crystal lattice. spectroscopyonline.com This finding is crucial for explaining certain experimental observations, such as the high similarity between the terahertz spectra of the monohydrate and anhydrous forms. spectroscopyonline.com
Molecular Polarity Index (MPI) Calculations
The polarity of a molecule is a key determinant of its physical properties, including its interaction with electromagnetic radiation. spectroscopyonline.com The Molecular Polarity Index (MPI) can be calculated to provide a quantitative measure of a molecule's polarity. This index is often correlated with other properties, such as the relative permittivity (dielectric constant). spectroscopyonline.com
MPI calculations for L-Cysteine hydrochloride monohydrate show that it has a higher molecular polarity compared to its anhydrous form. spectroscopyonline.com This increased polarity is attributed to the presence of the highly polar water molecule in the crystal structure. This theoretical finding has direct experimental consequences; for example, the higher polarity of the monohydrate form leads to a greater intensity of its characteristic peaks in the terahertz absorption spectrum. spectroscopyonline.com The MPI analysis, therefore, provides a theoretical basis for understanding the differences in spectral intensity observed between the anhydrous and monohydrate forms of L-Cysteine hydrochloride. spectroscopyonline.com
| Compound | Calculated Molecular Polarity Index (MPI) | Observed THz Peak Intensity |
| L-Cysteine hydrochloride (anhydrous) | Lower | Lower |
| L-Cysteine hydrochloride monohydrate | Higher | Higher |
This table summarizes the relationship between the calculated Molecular Polarity Index and the observed spectral intensity for L-Cysteine hydrochloride and its monohydrate. spectroscopyonline.com
Ab Initio Studies for Structural and Electronic Properties
Ab initio calculations, which are based on quantum mechanics, are fundamental in predicting the molecular structure and electronic properties of compounds. While specific ab initio studies on the racemic mixture of DL-Cysteine hydrochloride monohydrate are not extensively available in the reviewed literature, theoretical investigations on the closely related L-Cysteine hydrochloride monohydrate provide valuable insights.
Density Functional Theory (DFT), a prominent ab initio method, has been utilized to study the vibrational modes and intermolecular interactions of L-Cysteine hydrochloride and its monohydrate form. spectroscopyonline.com These studies are crucial for interpreting experimental data, such as terahertz absorption spectra, and understanding the influence of the water of crystallization and the hydrochloride on the molecule's properties. spectroscopyonline.com For instance, DFT calculations have shown that in L-Cysteine hydrochloride monohydrate, the hydrogen bonds created by the water molecule are part of a more complex network of interactions, where van der Waals forces also play a significant role. spectroscopyonline.com
The structural parameters of L-Cysteine hydrochloride monohydrate have been experimentally determined, showing it crystallizes in the orthorhombic system with the space group P212121. asianpubs.org Theoretical calculations for the L-enantiomer often use these crystallographic data as a starting point for geometry optimization to find the most stable conformation in the crystalline state. spectroscopyonline.com
The electronic properties, such as molecular polarity, have also been investigated using computational models. For L-Cysteine hydrochloride monohydrate, calculations of the molecular polarity index (MPI) have been performed to understand its dielectric properties. spectroscopyonline.com These theoretical approaches are instrumental in explaining the higher intensity of characteristic peaks in the terahertz spectrum of the monohydrate compared to the anhydrous form. spectroscopyonline.com
It is important to note that while these studies on the L-enantiomer provide a solid foundation, the presence of both D and L forms in the racemic this compound could potentially lead to different crystal packing and intermolecular interactions, which would, in turn, affect its bulk structural and electronic properties. However, dedicated ab initio studies on the DL-form are needed to fully elucidate these potential differences.
Computer Simulation of Chemical Reactivity and Oxidation Mechanisms
Computer simulations are invaluable for elucidating the mechanisms of chemical reactions, including the reactivity and oxidation pathways of molecules like cysteine. While computational studies focusing specifically on this compound are scarce, a significant body of research exists on the simulation of cysteine's general reactivity and oxidation, which can be extrapolated to understand the behavior of its hydrochloride monohydrate form.
The thiol group in cysteine is highly reactive and susceptible to oxidation. nih.gov Computational modeling, often using quantum mechanics/molecular mechanics (QM/MM) methods, has been employed to study the oxidation of cysteine residues by reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. nih.gov These simulations provide detailed information about the reaction pathways, transition states, and energy barriers involved in the oxidation process. nih.gov
Theoretical studies have analyzed the different reaction pathways between cysteine and superoxide radicals, considering both the anionic and protonated forms of the reactants. nih.gov The complexity of the superoxide radical oxidation pathway is influenced by factors such as the reaction mechanism, the nature of the oxidizing agent, and the kinetic and thermodynamic favorability of the reactions. nih.gov
Furthermore, the high reactivity of hydroxyl radicals has prompted computational investigations into the oxidation of cysteine by organic radicals that may be formed in biological systems. nih.gov These studies have revealed that the energy barriers for oxidation by organic radicals are generally higher than those for the hydroxyl radical, with the chemical nature and branching of the organic radical being key determining factors. nih.gov
The influence of the solvent environment on these reactions is also a critical aspect explored through computer simulations. For example, the effect of solvent-assisted hydrogen atom transfer on reaction barriers has been examined and, in some cases, found to be kinetically unfavorable. nih.gov
While these computational studies provide a fundamental understanding of cysteine's oxidation chemistry, it is important to consider that the specific environment in this compound—including the presence of the hydrochloride and the water of crystallization—could modulate its reactivity. Future computational work could focus on how these factors specifically influence the oxidation mechanisms of the DL-form.
Chirality and Optical Resolution of Dl Cysteine Hydrochloride Monohydrate
Racemization Processes of Cysteine Hydrochloride
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity study.com. For amino acids, this process is of significant interest, and cysteine, in particular, is known to be susceptible to racemization, especially during peptide synthesis peptide.comresearchgate.net.
The primary mechanism for the racemization of amino acids involves the removal of the proton from the α-carbon, leading to the formation of a planar carbanion intermediate study.commdpi.com. This intermediate is achiral, and the subsequent reprotonation can occur from either side with equal probability, leading to a 50:50 mixture of the D- and L-enantiomers study.com. This process is often catalyzed by the presence of a base (alkaline conditions), which facilitates the initial deprotonation step study.comnih.gov.
In the context of cysteine, a simplified reaction mechanism involving reversible β-elimination has been proposed to account for base-catalyzed racemization nih.gov. Studies on antibodies have shown that cysteine racemization rates increase with rising pH nih.gov. Factors that influence the rate of racemization in peptides include the choice of coupling reagents, solvents, and bases used during synthesis researchgate.net. For instance, using N-methylmorpholine as a base during the synthesis of certain peptides has been shown to cause significant cysteine racemization, which can be suppressed by substituting it with a different base like 2,4,6-collidine johnshopkins.edunih.gov.
Table 1: Factors Influencing Cysteine Racemization
| Factor | Influence on Racemization | Example |
|---|---|---|
| pH | Higher pH (alkaline conditions) increases the rate of racemization. nih.gov | Increased racemization observed in IgG1 antibodies at pH 9 compared to pH 7. nih.gov |
| Base | The type of base used in chemical synthesis significantly affects racemization levels. johnshopkins.edunih.gov | N-methylmorpholine can cause ~50% racemization, whereas 2,4,6-collidine suppresses it. johnshopkins.edunih.gov |
| Protecting Groups | The chemical group used to protect the cysteine's thiol side chain can influence racemization. | The Trityl (Trt) protecting group can lead to higher racemization compared to others like MBom or Dpm under certain conditions. researchgate.net |
| Coupling Reagents | The reagents used to form peptide bonds can promote or suppress racemization. | Using carbodiimide coupling without a base is recommended to minimize racemization. researchgate.net |
Optical Resolution Techniques
Optical resolution is the process of separating a racemic mixture into its constituent enantiomers. For DL-cysteine hydrochloride, crystallization-based methods are particularly effective.
A common technique for resolving DL-cysteine hydrochloride is through preferential crystallization, which relies on inoculation. The process begins by preparing a saturated or supersaturated aqueous solution of DL-cysteine hydrochloride google.com. This solution, containing equal amounts of D- and L-cysteine hydrochloride, is then "inoculated" by adding a small number of seed crystals of one pure enantiomer (e.g., L-cysteine hydrochloride monohydrate) google.com. The presence of these seed crystals provides a template that encourages the crystallization of only the same enantiomer from the solution google.com.
Following inoculation, the targeted enantiomer preferentially crystallizes out of the solution as a monohydrate google.com. For example, if seed crystals of L-cysteine hydrochloride monohydrate are used, L-cysteine hydrochloride monohydrate will crystallize, leaving the solution enriched in the D-enantiomer google.com. This solid crystalline material can then be separated from the liquid through filtration google.com. The process can be repeated on the remaining solution with seed crystals of the opposite enantiomer to isolate it as well. The high solubility of DL-cysteine hydrochloride in water makes this aqueous crystallization method a viable approach for industrial-scale separation google.com. The efficiency of the process can be enhanced by cooling the solution, which decreases the solubility and increases the crystal yield google.com.
Study of Chirality in Material Synthesis
The inherent chirality of cysteine can be transferred to inorganic nanomaterials, a process known as chirality transfer, to create novel materials with unique optical properties elsevierpure.comlatrobe.edu.au.
Research has demonstrated that chiral cysteine molecules can direct the growth of plasmonic nanoparticles, such as those made of gold, into chiral structures researchgate.netelsevierpure.com. This process "encodes" the chirality of the cysteine molecule onto the nanoparticle latrobe.edu.auresearchgate.net. The handedness of the resulting nanoparticle morphology is directly dependent on which enantiomer of cysteine is used; L-cysteine and D-cysteine produce nanoparticles with opposite handedness researchgate.net.
The key to this process is the formation of high-Miller-index surfaces on the nanoparticles during their growth elsevierpure.comlatrobe.edu.auresearchgate.net. These surfaces are intrinsically chiral due to the presence of atomic-level "kink" sites elsevierpure.comlatrobe.edu.auresearchgate.net. The chiral cysteine molecules interact enantioselectively with these surfaces, leading to an asymmetric evolution of the nanoparticle's shape and the formation of helicoid morphologies elsevierpure.comlatrobe.edu.au. The degree of chirality in the final nanoparticles can be modulated by controlling synthesis parameters such as the concentrations of cysteine, cetyltrimethylammonium bromide (CTAB), and ascorbic acid researchgate.net.
The strategy of using chiral biomolecules extends beyond single amino acids to include peptides. Both amino acids and peptides can be used to control the optical activity, handedness, and chiral plasmonic resonance of gold nanoparticles elsevierpure.comlatrobe.edu.aunih.gov. The presence of these chiral molecules at the interface of the growing inorganic nanoparticles results in enantioselective interactions that guide the asymmetric development of the nanoparticle structure elsevierpure.comlatrobe.edu.au.
This method is a powerful and efficient way to create three-dimensional chiral nanostructures without complex nanofabrication techniques like lithography elsevierpure.combohrium.com. The resulting gold nanoparticles can display strong chiral plasmonic optical activity, which is a desirable property for applications in chiral sensing and metamaterials elsevierpure.comlatrobe.edu.au. Peptides, in particular, are attractive building blocks as they can self-assemble into chiral architectures, which can then serve as templates for directing nanoparticles into chiral superstructures, such as single- or double-helical arrays nih.gov.
Future Directions and Emerging Research Areas
Integration of Advanced Computational Models with Experimental Techniques
The synergy between computational modeling and experimental analysis is becoming increasingly crucial in elucidating the complex behaviors of cysteine derivatives. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics, are providing unprecedented insights into the structural and energetic properties of these molecules.
Static and dynamic DFT calculations have been instrumental in exploring the relative free energies and stability of the four known polymorphs of L-cysteine. acs.org These computational studies investigate how factors like pressure and the dihedral angle of the C-C-S-H bond influence hydrogen bonding motifs (S-H···S vs. S-H···O), which dictates the crystal's structure and properties. acs.orgchemrxiv.org The energy barriers for rotation between these motifs can be calculated for each polymorph, offering a predictive understanding of their structural transitions. acs.org For instance, calculations indicated that for the Form I polymorph of L-cysteine, a structure with S-H···S intermolecular interactions is only slightly lower in energy (4.1 kJ mol⁻¹) than one with S-H···O bonding, explaining the disorder observed experimentally at room temperature. acs.org
These theoretical findings are validated and complemented by experimental techniques like X-ray diffraction, neutron diffraction, and vibrational spectroscopy (Infrared and Terahertz absorption). acs.orgchemrxiv.org The integration of these approaches allows for a more complete understanding of phenomena such as crystalline disorder and the influence of lattice dynamics on measured spectra. acs.org Furthermore, computational models are being used to study the formation of adducts, such as between sulfadiazine and cysteine, by calculating geometrical parameters, electron densities, and UV-Vis absorption spectra, which show good agreement with experimental results. nih.gov
| Computational Method | Application in Cysteine Research | Experimental Correlation |
| Density Functional Theory (DFT) | Calculating relative free energies, stability of polymorphs, rotational energy barriers, and electronic properties. acs.orgnih.govmdpi.com | X-ray Diffraction, Vibrational Spectroscopy, UV-Vis Spectroscopy. acs.orgnih.gov |
| Molecular Dynamics | Simulating transitions between hydrogen bonding motifs and the onset of disorder at different temperatures. acs.org | Terahertz Spectroscopy, Neutron Diffraction. acs.org |
| Monte Carlo Simulations | Investigating adsorption mechanisms on surfaces, such as N-acetylcysteine on iron. mdpi.com | Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP). mdpi.com |
| Ab initio Molecular Orbital Calculations | Determining enthalpies of formation for cysteine and related radicals in the gaseous phase. researchgate.net | Rotating-Bomb Combustion Calorimetry, Knudsen Effusion Mass-Loss Technique. researchgate.net |
Exploration of Novel Crystal Forms and Co-crystals
Research into the solid-state chemistry of cysteine and its salts is a burgeoning field, with significant potential for impacting the pharmaceutical industry. The discovery and characterization of new polymorphs and co-crystals can alter the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without changing their pharmacological activity.
L-cysteine is known to crystallize in two polymorphs at ambient pressure (orthorhombic Form I and monoclinic Form II) and at least two additional polymorphs at high pressure (Form III and Form IV). nih.govnih.gov The transitions between these forms involve significant conformational changes, particularly in the N-C-C-S torsion angle, which alters the hydrogen bonding network. nih.gov L-Cysteine hydrochloride monohydrate itself crystallizes in the orthorhombic system with the space group P212121. sigmaaldrich.com
The formation of co-crystals, which are multi-component crystalline solids interacting through non-ionic bonds, is a key strategy being explored. Amino acids are excellent candidates for co-formers because their functional groups can form robust hydrogen bonds. nih.gov Studies have demonstrated the successful mechanochemical synthesis of novel co-crystals between the anti-inflammatory drug aceclofenac and L-cystine, resulting in superior solubility and dissolution rates compared to the pure drug. researchgate.net This approach highlights the potential for creating new solid forms of drugs by incorporating cysteine derivatives. The exploration of these novel crystalline structures is crucial for developing more effective and stable pharmaceutical formulations.
Development of Highly Sensitive and Selective Analytical Probes
The development of advanced analytical methods for the precise and sensitive detection of cysteine is critical due to its role as a biomarker for various diseases. mdpi.com Research is heavily focused on creating novel electrochemical and photoelectrochemical sensors and biosensors with enhanced performance.
Electrochemical sensors are being fabricated using a wide array of nanomaterials to modify electrodes, thereby improving their catalytic features, sensitivity, and selectivity towards cysteine. nih.gov Materials such as graphene, carbon nanotubes (CNTs), and metallic nanoparticles (e.g., gold and platinum) are commonly used to create these advanced sensors. nih.govxmu.edu.cn For example, a glassy carbon electrode modified with a nanocomposite of platinum, magnetite, and reduced graphene oxide (Pt–Fe₃O₄/rGO) has been developed for the electrochemical determination of L-cysteine. nih.gov Another approach involves immobilizing enzymes like horseradish peroxidase on a reduced graphene oxide-modified electrode to create a biosensor with a broad linear range and a low detection limit. researchgate.net
Photoelectrochemical (PEC) sensors represent another promising frontier, offering high sensitivity due to the separation of the excitation source (light) from the detection signal (photocurrent). mdpi.com A PEC sensor based on cadmium sulfide/tungsten disulfide (CdS/WS₂) nanocomposites has demonstrated an extremely low detection limit of 5.29 nM for cysteine. mdpi.com These advanced probes are not only highly sensitive but are also being designed for real-time applications and analysis in complex biological samples like human serum and urine. mdpi.comnih.govresearchgate.net
| Sensor Type | Electrode Modifier / Material | Linear Range (μM) | Limit of Detection (LOD) | Reference |
| Electrochemical | Au NPs decorated nanocrystalline zeolite | 0.002 - 800 | 0.3 nM | nih.gov |
| Electrochemical | Hollow cubic Cu₂O particles | 0.5 - 200 | 0.14 μM | nih.gov |
| Electrochemical Biosensor | Horseradish peroxidase (HRP) / reduced graphene oxide (rGO) | 0 - 1000 | 0.32 μM | researchgate.net |
| Photoelectrochemical (PEC) | Cadmium Sulfide/Tungsten Disulfide (CdS/WS₂) | 0.07 - 300 | 5.29 nM | mdpi.com |
Mechanistic Studies in Broader Biological Systems (Non-Human)
To fully comprehend the multifaceted roles of cysteine, researchers are extending mechanistic studies beyond human biology to a diverse range of non-human organisms. These investigations are revealing novel metabolic pathways and functions of cysteine in various physiological and pathological contexts.
In the enteric protozoan parasite Entamoeba histolytica, which lacks glutathione metabolism, L-cysteine is the principal low-molecular-weight thiol and serves as a major redox buffer. asm.org Stable-isotope tracing has shown that this parasite rapidly metabolizes L-cysteine into derivatives like thiazolidine-4-carboxylic acid, which act as a storage form of cysteine and are involved in defending against oxidative stress. asm.org This highlights a unique adaptation in a microaerophilic organism where cysteine metabolism is crucial for growth, survival, and virulence. asm.org
In mammals, while the liver is a primary site for de novo cysteine synthesis via the transsulfuration pathway (converting methionine to cysteine), the contribution of this pathway varies significantly across other tissues and organisms. nih.govbiorxiv.org For instance, studies in mice show that lung tissue lacks the ability to synthesize cysteine de novo and is entirely dependent on uptake. nih.gov In agriculture, cysteine is an essential amino acid for sheep, as it is required for wool production. wikipedia.org This has led to the development of transgenic sheep capable of synthesizing their own cysteine to maintain wool growth even during drought conditions. wikipedia.org These studies in diverse biological systems underscore the varied and essential roles of cysteine metabolism across the tree of life.
Applications in Advanced Functional Materials (e.g., Optoelectronics)
The unique structural and chemical properties of cysteine and its derivatives are being harnessed to create advanced functional materials with applications in fields like optoelectronics and biomedicine. The chirality and molecular structure of cysteine hydrochloride monohydrate make it a candidate for developing novel optical materials.
Specifically, research has focused on semi-organic non-linear optical (NLO) crystals. Single crystals of zinc-doped L-cysteine hydrochloride monohydrate (Zn²⁺: L-Cys·HCl·H₂O) have been successfully grown and shown to exhibit second harmonic generation (SHG) efficiency 1.6 times that of the standard NLO material, potassium dihydrogen phosphate (KDP). researchgate.net NLO materials are critical for applications in laser technology, optical communication, and data storage, and the development of cysteine-based crystals represents a promising avenue in this area. researchgate.net
Beyond optics, cysteine is being used to functionalize polymers for biomedical applications. mdpi.com The reactive thiol group in the cysteine molecule allows for its conjugation to various polymer backbones, such as hyaluronic acid and chitosan. mdpi.com This process, known as thiolation, imparts enhanced mucoadhesive and tissue-adhesive properties to the polymers. The thiol groups can form strong covalent disulfide bonds with cysteine-rich subdomains in mucus glycoproteins, leading to significantly improved adhesion for applications like targeted drug delivery systems. mdpi.com
Q & A
Q. How can researchers confirm the identity and purity of DL-Cysteine hydrochloride monohydrate in a laboratory setting?
- Methodological Answer : To confirm identity, perform UV-Vis spectroscopy after derivatization with ninhydrin or Ellman’s reagent (for thiol quantification). Purity can be assessed via HPLC using a C18 column with UV detection at 220 nm, calibrated against a certified reference standard . For compliance with pharmacopeial standards, test for sulfates (limit ≤0.029% via turbidimetry), heavy metals (≤20 ppm via atomic absorption spectroscopy), and iron content (≤3 ppm using colorimetric methods) . Solubility in water (transparency testing) and pH measurements (acidic solution) further validate physical properties .
Q. What experimental precautions are necessary when handling this compound due to its hygroscopic nature?
- Methodological Answer : Store the compound in a desiccator with silica gel or under nitrogen atmosphere to prevent moisture absorption . During weighing, use a glove box or controlled-humidity environment. For aqueous solutions, prepare fresh batches to avoid oxidation of the thiol group, and add antioxidants like EDTA (1 mM) to stabilize the solution .
Q. How do researchers distinguish between anhydrous and monohydrate forms of DL-Cysteine hydrochloride?
- Methodological Answer : Use thermogravimetric analysis (TGA) to detect weight loss corresponding to water evaporation (~18 g/mol for monohydrate). Alternatively, Karl Fischer titration quantifies water content. Anhydrous forms show a molecular weight of ~157.62 g/mol (C₃H₈ClNO₂S), while monohydrates weigh ~175.63 g/mol (C₃H₈ClNO₂S·H₂O) .
Advanced Research Questions
Q. How can conflicting literature data on CAS numbers for this compound be resolved?
- Methodological Answer : Cross-reference authoritative databases (e.g., NIST Chemistry WebBook ) and pharmacopeial monographs . For example, CAS 10318-18-0 corresponds to the anhydrous form, while 7048-04-6 and 116797-51-4 are linked to monohydrate variants. Discrepancies arise from inconsistent hydration state reporting; verify via X-ray crystallography or FT-IR to confirm structural water .
Q. What advanced synthetic routes exist for derivatizing this compound into bioactive compounds?
- Methodological Answer : The compound serves as a precursor for N-acetylcysteine (NAC) synthesis. React DL-Cysteine hydrochloride with acetic anhydride in methylene chloride under inert atmosphere, followed by dehydrochlorination with triethylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 4:1) and purify via recrystallization . For peptide synthesis, use solid-phase Fmoc chemistry, activating the thiol group with tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide formation .
Q. What analytical techniques are optimal for studying the redox behavior of this compound in biological systems?
- Methodological Answer : Employ cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to characterize thiol-disulfide redox potentials. Couple with LC-MS/MS to quantify oxidized (cystine) and reduced (cysteine) forms in cell lysates. For in situ tracking, use fluorescent probes like ThioGlo-1 .
Q. How do impurities like iron (≤3 ppm) or sulfates (≤0.029%) impact catalytic studies using this compound?
- Methodological Answer : Trace iron can catalyze unintended Fenton reactions, skewing oxidative stress assays. Pre-treat the compound with chelex resin to remove metal ions. Sulfate impurities may interfere with anion-exchange chromatography; validate via ion chromatography with conductivity detection .
Data Contradiction Analysis
Q. Why do molecular weight values for this compound vary between 157.62 and 175.63 g/mol in literature?
Q. How should researchers address discrepancies in reported CAS numbers for this compound?
- Resolution : Prioritize CAS 10318-18-0 (anhydrous) and 7048-04-6 (L-isomer monohydrate) from NIST and pharmacopeias . CAS 116797-51-4 may refer to non-pharmacopeial grades. Cross-check supplier Certificates of Analysis (CoA) and batch-specific NMR data .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
